3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol
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Overview
Description
3-(2-Bromo-4-chlorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H6BrClO. It is a propargylic alcohol derivative, characterized by the presence of a bromine and chlorine atom on the phenyl ring, and a hydroxyl group attached to a propynyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-4-chlorophenyl)prop-2-yn-1-ol typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with propargyl alcohol under basic conditions. The reaction is catalyzed by a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-chlorophenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triple bond can be reduced to a double or single bond, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: 3-(2-Bromo-4-chlorophenyl)prop-2-yn-1-one.
Reduction: 3-(2-Bromo-4-chlorophenyl)prop-2-en-1-ol or 3-(2-Bromo-4-chlorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-4-chlorophenyl)prop-2-yn-1-ol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-bromo-4-chlorophenyl)prop-2-yn-1-ol is not well-documented. its reactivity is primarily due to the presence of the propargylic alcohol moiety, which can undergo various chemical transformations. The bromine and chlorine atoms on the phenyl ring also contribute to its reactivity, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)prop-2-yn-1-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-(4-Bromophenyl)prop-2-yn-1-ol:
3-(2-Bromo-4-methylphenyl)prop-2-yn-1-ol: The presence of a methyl group instead of chlorine alters its chemical properties and reactivity.
Uniqueness
3-(2-Bromo-4-chlorophenyl)prop-2-yn-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds .
Properties
Molecular Formula |
C9H6BrClO |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
3-(2-bromo-4-chlorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H6BrClO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6,12H,5H2 |
InChI Key |
ODNPOWSSMPQVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C#CCO |
Origin of Product |
United States |
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